(3-Amino-4,5-difluorophenyl)boronic acid
Overview
Description
(3-Amino-4,5-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C6H6BF2NO2 and its molecular weight is 172.93 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Amino-4,5-difluorophenyl)boronic acid acts as a nucleophile . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group . In transmetalation, the this compound transfers its organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction enables the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects include the creation of complex molecules for pharmaceutical applications .
Pharmacokinetics
It’s known that the compound is used as a reagent in chemical reactions rather than being administered as a drug .
Result of Action
The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals .
Action Environment
The efficacy and stability of this compound in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, and the temperature . The compound is generally stable and environmentally benign .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3-Amino-4,5-difluorophenyl)boronic acid are largely defined by its boronic acid group and the presence of fluorine atoms. The boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a key process in the synthesis of many organic compounds
Cellular Effects
For instance, some boronic acids can inhibit serine proteases, a group of enzymes that play a key role in many biological processes
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its ability to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid group of this compound can form new carbon-carbon bonds with other organic compounds . This can lead to the synthesis of new organic compounds with potential biological activity.
Temporal Effects in Laboratory Settings
Boronic acids are generally stable under normal conditions but can degrade over time, especially in the presence of moisture .
Subcellular Localization
The localization of boronic acids within cells can be influenced by various factors, including pH and the presence of specific transporters or binding proteins .
Properties
IUPAC Name |
(3-amino-4,5-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,11-12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRHAVKMMVFSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660491 | |
Record name | (3-Amino-4,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-10-3 | |
Record name | B-(3-Amino-4,5-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Amino-4,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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